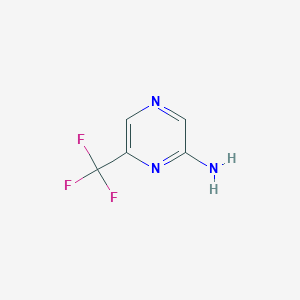

6-(Trifluoromethyl)pyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBKXKZEXQCCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537441 | |

| Record name | 6-(Trifluoromethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69816-35-9 | |

| Record name | 6-(Trifluoromethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Trifluoromethyl)pyrazin-2-amine CAS number and properties

An In-Depth Technical Guide to 6-(Trifluoromethyl)pyrazin-2-amine (CAS: 69816-35-9)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a critical heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The introduction of a trifluoromethyl (-CF3) group onto the 2-aminopyrazine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. This document elucidates the compound's core properties, reactivity, synthetic utility, and key applications, with a focus on the causal relationships between its structure and function. Detailed protocols and safety information are provided to enable its effective and safe utilization in a laboratory setting.

Compound Identification and Core Properties

This compound is an aromatic heterocyclic compound featuring a pyrazine ring.[1] The pyrazine core itself is a common motif in pharmacologically active molecules. The strategic placement of an amine group at the 2-position provides a crucial reaction handle for derivatization, while the potent electron-withdrawing trifluoromethyl group at the 6-position significantly modulates the molecule's electronic profile, lipophilicity, and metabolic stability.[1][2]

| Identifier | Value |

| CAS Number | 69816-35-9[1][3][4][5] |

| Molecular Formula | C₅H₄F₃N₃[1][5] |

| Molecular Weight | 163.10 g/mol [1][3][5] |

| IUPAC Name | This compound[5] |

| SMILES | C1=C(N=C(C=N1)N)C(F)(F)F[5] |

| InChIKey | FMBKXKZEXQCCFM-UHFFFAOYSA-N[5] |

Physicochemical Characteristics: The Trifluoromethyl Advantage

The incorporation of a -CF3 group is a cornerstone of modern medicinal chemistry, used to enhance key drug-like properties. Its influence on this compound is profound.

-

Lipophilicity: The -CF3 group significantly increases the molecule's lipophilicity. This enhancement can improve membrane permeability and facilitate passage across biological barriers, a critical factor for oral bioavailability and CNS penetration.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing a metabolically labile group (like a methyl group) with a -CF3 group, chemists can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.[2]

-

Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF3 group a powerful electron-withdrawing moiety. This can alter the pKa of the nearby amino group and modulate the electronics of the entire pyrazine ring, potentially leading to stronger and more specific interactions with biological targets through dipole-dipole or hydrogen bonding interactions.[2]

-

Solubility: While increasing lipophilicity, fluorination can sometimes impact aqueous solubility. It is generally expected that this compound will have low solubility in water but good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents.[6]

Synthesis and Reactivity

Synthetic Strategy

The synthesis of highly functionalized, trifluoromethylated heterocycles often requires specialized strategies. While numerous methods exist, a common and reliable approach involves the functionalization of a pre-existing, commercially available pyrazine core. A plausible and efficient pathway would involve the nucleophilic aromatic substitution (SNAr) of a suitable precursor like 2-chloro-6-(trifluoromethyl)pyrazine.

The rationale for this approach is based on the high reactivity of the chloro-substituent, which is activated by the potent electron-withdrawing effect of the adjacent nitrogen atom and the trifluoromethyl group, making it an excellent electrophilic site for amination.

Caption: Plausible synthetic workflow for this compound.

Reactivity Profile

The compound is a bifunctional building block. The amino group serves as a versatile nucleophile and a handle for a wide array of transformations, including:

-

N-Arylation/N-Alkylation: Reactions such as Buchwald-Hartwig or Ullmann coupling to introduce aryl or alkyl substituents.

-

Amide/Sulfonamide Formation: Acylation with acid chlorides or anhydrides to form amides.

-

Diazotization: Conversion to a diazonium salt (Sandmeyer reaction) to introduce other functional groups like halogens or cyano groups, though this can be challenging on electron-deficient rings.

The pyrazine ring itself, being electron-deficient, is generally resistant to electrophilic aromatic substitution but can be susceptible to nucleophilic attack, especially if further activated.

Applications in Drug Discovery

The unique combination of a hydrogen bond donor (amine), hydrogen bond acceptors (ring nitrogens), and a lipophilic, metabolically stable moiety (-CF3) makes this scaffold highly valuable.

Caption: Structure-function relationships and applications.

Case Study: Toll-Like Receptor (TLR) Modulation Research into Toll-like receptor 8 (TLR8), a key component of the innate immune system, has identified molecules with a similar 6-(trifluoromethyl)pyrimidine-2-amine core as potent negative modulators.[7] Excessive TLR8 activation is implicated in autoimmune diseases, making inhibitors highly valuable.[7] The pyrazine analog, this compound, serves as an excellent starting point for synthesizing compound libraries targeting TLR8 and other immunology targets, leveraging the established importance of the trifluoromethyl and amino groups for activity.[7]

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. This reaction is fundamental for generating libraries for structure-activity relationship (SAR) studies.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the base (Cs₂CO₃). Heat under vacuum and backfill with an inert gas three times.

-

Reagent Addition: To the flask, add this compound, the aryl bromide, the palladium catalyst, and the ligand.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Place the sealed vessel in a pre-heated oil bath (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification and Validation: Purify the crude product via flash column chromatography on silica gel. Validate the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety, Handling, and Storage

Hazard Profile: this compound is a hazardous substance and must be handled with care. According to GHS classifications, it is:

-

Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Causes skin irritation and serious eye damage.[5]

-

May cause respiratory irritation.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[9]

-

Skin and Body Protection: Wear a lab coat. Ensure an emergency safety shower and eyewash station are readily accessible.[9]

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Avoid generating dust.

-

Keep the container tightly closed and store locked up.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a powerful combination of features essential for modern drug discovery. Its trifluoromethyl group provides enhanced metabolic stability and lipophilicity, while the aminopyrazine core offers a rigid, well-characterized scaffold with versatile handles for chemical modification. Understanding its properties, reactivity, and applications allows researchers to leverage this potent molecule to accelerate the development of novel therapeutics and agrochemicals.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Retrieved from [Link]

-

ChemBK. (2024). 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

MDPI. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2021). Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines. Retrieved from [Link]

-

Nature Communications. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

Sources

- 1. CAS 69816-35-9: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 69816-35-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 69816-35-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C5H4F3N3 | CID 13341114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyrazin-2-amine

Introduction

6-(Trifluoromethyl)pyrazin-2-amine is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a derivative of aminopyrazine, its unique electronic and structural properties, conferred by the potent electron-withdrawing trifluoromethyl group, make it a valuable building block in the synthesis of novel bioactive molecules. The pyrazine core is a key scaffold in numerous biologically active compounds, and the addition of a trifluoromethyl moiety can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established experimental methodologies. By understanding these fundamental characteristics, researchers can better design synthetic routes, predict physiological behavior, and optimize the development of new chemical entities.

Chemical Identity and Structure

A clear identification of a chemical entity is the foundation of all scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 69816-35-9 | [2] |

| Molecular Formula | C₅H₄F₃N₃ | [2] |

| Molecular Weight | 163.10 g/mol | [2] |

| Canonical SMILES | C1=C(N=C(C=N1)N)C(F)(F)F | [2] |

| InChI Key | FMBKXKZEXQCCFM-UHFFFAOYSA-N | [2] |

The structure of this compound, characterized by a pyrazine ring substituted with an amino group and a trifluoromethyl group, is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While experimental data for this compound is not extensively available in the literature, we can infer its likely characteristics based on its structure, computational predictions, and data from analogous compounds.

| Property | Predicted/Inferred Value | Analog Compound Data | Source |

| Appearance | White to off-white or light yellow crystalline powder | 2-Aminopyrazine: White to light yellow crystalline powder. | [3][4] |

| Melting Point (°C) | Likely lower than 2-aminopyrazine (118-120 °C) and potentially in the range of its pyridine analog (85-89 °C) | 2-Aminopyrazine: 118-120 °C; 2-Amino-6-(trifluoromethyl)pyridine: 85-89 °C | [4] |

| Boiling Point (°C) | ~223.8 (Predicted) | 2-chloro-6-(trifluoromethyl)pyrazine: 135 °C | [5] |

| pKa | 0.76 ± 0.10 (Predicted) | 2-Aminopyrazine: 3.22 ± 0.10 (Predicted) | [6] |

| LogP | 0.9 (XLogP3-AA) | 2-Amino-6-(trifluoromethyl)pyridine: 1.4 (XLogP3) | [2][7] |

| Water Solubility | Low to sparingly soluble | 2-Aminopyrazine: Sparingly soluble in water. | [3] |

Melting Point

The melting point of a solid is a crucial indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C. The presence of impurities generally leads to a depression and broadening of the melting point range. For this compound, a melting point lower than that of the parent 2-aminopyrazine (118-120 °C) is expected, due to the disruption of crystal packing by the bulky trifluoromethyl group. The melting point of the analogous 2-amino-6-(trifluoromethyl)pyridine is 85-89 °C, suggesting a similar range for the pyrazine derivative.[4]

The determination of a melting point is a fundamental technique in chemical characterization. The capillary method is a widely accepted and straightforward approach.

Caption: Workflow for melting point determination.

Causality Behind Experimental Choices:

-

Dry Sample: Moisture can act as an impurity, depressing and broadening the melting point range.

-

Pulverization: A fine powder ensures uniform packing and heat transfer.

-

Packed Height (2-3 mm): An excessive amount of sample will require more time to melt, leading to a broader and less accurate melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

Solubility

The solubility of a compound in various solvents is a critical parameter, particularly in drug development, as it influences formulation, dissolution, and bioavailability. This compound is expected to be sparingly soluble in water, a characteristic common to many organic compounds with a significant hydrocarbon and fluorocarbon backbone.[3] The presence of the amino group and the pyrazine nitrogens may allow for some aqueous solubility through hydrogen bonding. In contrast, it is likely to exhibit good solubility in organic solvents like methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), similar to its parent compound, 2-aminopyrazine.[4]

The OECD 105 guideline provides a standardized procedure for determining the water solubility of chemical substances. The flask method is suitable for compounds with a solubility above 10 mg/L.

-

Preparation: Add an excess amount of the test substance to a flask containing a known volume of water (or other solvent).

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the mixture to stand to let undissolved solid settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of the solute in the clear, saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the mass of solute per volume of solvent (e.g., in g/L or mg/mL).

Causality Behind Experimental Choices:

-

Excess Substance: Ensures that a saturated solution is formed and that the system is at equilibrium.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.

-

Analytical Quantification: A validated analytical method like HPLC is necessary for accurate measurement of the solute concentration in the saturated solution.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule describe its acidic or basic strength and are fundamental to understanding its ionization state at a given pH. This is of paramount importance in drug development, as the ionization state affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This compound has several nitrogen atoms that can be protonated. The amino group is expected to be basic, while the pyrazine ring nitrogens are also basic. The predicted pKa of 0.76 ± 0.10 suggests that the compound is a weak base.[6] The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the pyrazine ring and the exocyclic amino group compared to the parent 2-aminopyrazine (predicted pKa 3.22 ± 0.10).[6]

Potentiometric titration is a highly accurate and reliable method for determining the pKa of a substance.

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

-

Known Concentration: Accurate knowledge of the analyte and titrant concentrations is essential for stoichiometric calculations.

-

Calibrated pH Electrode: Ensures accurate pH measurements, which are central to the determination.

-

Incremental Titrant Addition: Allows for the construction of a detailed titration curve, from which the equivalence point and half-equivalence point can be accurately determined.

-

Half-Equivalence Point: At this point in the titration of a weak base with a strong acid, the concentration of the protonated base is equal to the concentration of the free base. According to the Henderson-Hasselbalch equation, at this point, the pH is equal to the pKa.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. It is a critical parameter in drug design, influencing a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. The predicted XLogP3-AA value for this compound is 0.9, indicating a relatively balanced hydrophilic-lipophilic character.[2] The trifluoromethyl group generally increases lipophilicity.

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This step is crucial to prevent volume changes of the phases during the experiment, which would affect the concentration measurements.

-

Vigorous Shaking: Ensures intimate mixing of the two phases to facilitate the partitioning process and reach equilibrium faster.

-

Centrifugation: Guarantees a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

Reactivity and Stability

The reactivity and stability of this compound are largely dictated by the interplay between the electron-deficient pyrazine ring, the electron-donating amino group, and the strongly electron-withdrawing trifluoromethyl group.

-

Stability: The trifluoromethyl group is known to enhance the thermal and chemical stability of organic molecules.[8][9] The C-F bonds are exceptionally strong, making the CF₃ group resistant to many chemical transformations. The compound is expected to be stable under normal storage conditions, though like many amines, it may be sensitive to strong oxidizing agents. The parent compound, 2-aminopyrazine, is stable at room temperature and pressure but should be kept away from strong oxidants and high heat.[4]

-

Reactivity: The pyrazine ring is electron-deficient, and this character is further intensified by the trifluoromethyl group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group is present on the ring.[10][11][12] The amino group, being an activating group, can direct electrophilic substitution, although the overall electron-deficient nature of the ring makes such reactions challenging. The amino group itself can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a compound of high interest in medicinal and materials chemistry. Its predicted moderate lipophilicity, weak basicity, and expected stability are key attributes for its application as a synthetic building block. While experimental data for this specific molecule remains limited, this guide has provided a robust framework for understanding its likely characteristics by drawing on computational predictions, data from analogous structures, and established chemical principles. The detailed experimental protocols included herein offer a clear path for the empirical determination of its key physicochemical parameters, providing a foundation for future research and development endeavors involving this promising compound.

References

-

China Manufacturer and Factory. Buy CAS 5049-61-6 2-Aminopyrazine. [Link]

-

ResearchGate. Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K. [Link]

-

ACS Publications. Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Trifluoromethoxypyrazines: Preparation and Properties. [Link]

-

PubMed. Trifluoromethoxypyrazines: Preparation and Properties. [Link]

-

ResearchGate. Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. [Link]

-

ACS Publications. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). [Link]

-

MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

-

PubChem. 2-Amino-6-(trifluoromethyl)pyridine. [Link]

-

The Good Scents Company. 2-aminopyrazine. [Link]

-

PubChem. Aminopyrazine. [Link]

-

ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

PMC. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

YouTube. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

PMC. Concerted Nucleophilic Aromatic Substitutions. [Link]

-

PubChemLite. 2-amino-6-(trifluoromethyl)pyridine (C6H5F3N2). [Link]

-

PMC. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

-

MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ResearchGate. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). [Link]

-

ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

PubMed. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

ChemSynthesis. 2-chloro-6-(trifluoromethyl)pyrazine. [Link]

-

ResearchGate. Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C5H4F3N3 | CID 13341114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. tnjchem.com [tnjchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Aminopyrazine | 5049-61-6 [chemicalbook.com]

- 7. PubChemLite - 2-amino-6-(trifluoromethyl)pyridine (C6H5F3N2) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Synthetic Strategies for 6-(Trifluoromethyl)pyrazin-2-amine

Abstract

6-(Trifluoromethyl)pyrazin-2-amine is a critical heterocyclic building block in modern drug discovery, valued for the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth analysis of the primary synthetic pathways to this valuable compound, designed for researchers and professionals in medicinal and process chemistry. We will explore two robust and strategically distinct approaches: a classical multi-step route involving halogen exchange followed by nucleophilic aromatic substitution, and a more contemporary method utilizing direct copper-catalyzed trifluoromethylation. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers a comparative analysis to guide chemists in selecting the optimal route for their specific research and development needs.

Introduction: The Significance of the Trifluoromethyl Group in Pyrazine Scaffolds

The pyrazine ring is a prevalent scaffold in biologically active molecules and approved pharmaceuticals.[2] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties and improve its pharmacokinetic profile. The CF₃ group is highly electronegative and lipophilic, which can significantly enhance a drug candidate's cell membrane permeability and protect it from oxidative metabolism by cytochrome P450 enzymes.[1] Consequently, the development of efficient and scalable synthetic routes to key intermediates like this compound is of paramount importance for accelerating drug discovery programs.

Pathway 1: Synthesis via Halogen Exchange and Nucleophilic Aromatic Substitution (SNAr)

This classical and reliable pathway constructs the target molecule by first preparing a key intermediate, 2-chloro-6-(trifluoromethyl)pyrazine, and then introducing the amine functionality via a nucleophilic aromatic substitution (SNAr) reaction. This approach is logical because the electron-withdrawing nature of the trifluoromethyl group activates the pyrazine ring, making the chlorine atom at the 2-position highly susceptible to nucleophilic displacement.

Logical Framework & Mechanism

The synthesis begins with a readily available starting material, 2-chloro-6-methylpyrazine. The methyl group is first converted to a trichloromethyl group via free-radical chlorination. This intermediate then undergoes a halogen exchange (Halex) reaction, typically using a fluoride source like antimony trifluoride (SbF₃), to yield 2-chloro-6-(trifluoromethyl)pyrazine. The final step is the amination of this key intermediate. The strong electron-withdrawing effect of both the pyrazine nitrogens and the C6-trifluoromethyl group renders the C2-carbon highly electrophilic, facilitating a smooth SNAr reaction with ammonia to furnish the final product.

Caption: Pathway 1: Synthesis via Halogen Exchange and SNAr.

Detailed Experimental Protocols

Step A: Synthesis of 2-Chloro-6-(trichloromethyl)pyrazine

-

Rationale: This step transforms the chemically robust methyl group into a reactive trichloromethyl group, which is a necessary precursor for fluorination. Free-radical chlorination using reagents like sulfuryl chloride (SO₂Cl₂) with a radical initiator (e.g., AIBN) is a standard method for this transformation on electron-deficient heterocycles.

-

To a solution of 2-chloro-6-methylpyrazine (1 equiv.) in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (3.5 equiv.) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux under inert atmosphere for 12-18 hours, monitoring the reaction by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-chloro-6-(trichloromethyl)pyrazine.

Step B: Synthesis of 2-Chloro-6-(trifluoromethyl)pyrazine (CAS: 61655-69-4)

-

Rationale: The Halex reaction is a classic and industrially viable method for introducing fluorine. Antimony trifluoride (SbF₃) is a common reagent for converting trichloromethyl groups to trifluoromethyl groups, often with a catalytic amount of a Lewis acid like SbCl₅ to facilitate the exchange.[3]

-

In a high-pressure autoclave, charge 2-chloro-6-(trichloromethyl)pyrazine (1 equiv.) and antimony trifluoride (1.5 equiv.).

-

Add a catalytic amount of antimony pentachloride.

-

Seal the reactor and heat to 150-180 °C for 6-10 hours.

-

After cooling, carefully quench the reaction mixture with aqueous HCl.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product, 2-chloro-6-(trifluoromethyl)pyrazine, is purified by vacuum distillation.[4]

Step C: Synthesis of this compound

-

Rationale: This is a nucleophilic aromatic substitution. The reaction of 2-halopyrazines with ammonia typically requires elevated temperatures and pressures to overcome the aromaticity of the ring and achieve substitution.[5] The presence of the CF₃ group significantly facilitates this reaction compared to unsubstituted 2-chloropyrazine.

-

Charge 2-chloro-6-(trifluoromethyl)pyrazine (1 equiv.) and a solution of ammonia in ethanol (e.g., 7N, 10 equiv.) into a sealed pressure vessel (autoclave).

-

Heat the mixture to 160-180 °C for 4-6 hours. The internal pressure will increase significantly.

-

After the reaction period, cool the vessel to room temperature and vent the excess ammonia.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to provide the crude product.

-

Purify the product by recrystallization or column chromatography to yield pure this compound.

Pathway 2: Direct Copper-Catalyzed Trifluoromethylation

This modern approach avoids the often harsh conditions of the Halex reaction by introducing the trifluoromethyl group directly onto a pre-functionalized pyrazine ring using transition metal catalysis. Copper-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-CF₃ bonds due to the low cost and high efficiency of copper catalysts.[6][7]

Logical Framework & Mechanism

This pathway begins with commercially available 2-aminopyrazine. The first step is a regioselective halogenation (e.g., iodination or bromination) at the C6 position to install a handle for cross-coupling.[8] The resulting 2-amino-6-halopyrazine is then subjected to a copper-catalyzed trifluoromethylation reaction. A common trifluoromethyl source is trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent), which, in the presence of a copper(I) source and a suitable ligand (like 1,10-phenanthroline), generates a "Cu-CF₃" species. This species then undergoes a cross-coupling cycle with the halopyrazine to form the target molecule.[9]

Caption: Pathway 2: Synthesis via Direct Copper-Catalyzed Trifluoromethylation.

Detailed Experimental Protocols

Step A: Synthesis of 2-Amino-6-iodopyrazine

-

Rationale: A halogen atom is required at the C6 position to serve as the leaving group in the subsequent cross-coupling reaction. Iodides are often more reactive than bromides or chlorides in such reactions. N-Iodosuccinimide (NIS) is an effective and relatively mild electrophilic iodinating agent for electron-rich positions on heteroaromatic rings.

-

Dissolve 2-aminopyrazine (1 equiv.) in acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring for the consumption of the starting material by TLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 2-amino-6-iodopyrazine.

Step B: Copper-Catalyzed Trifluoromethylation

-

Rationale: This step leverages the power of transition metal catalysis to directly form the C-CF₃ bond under relatively mild conditions. The use of a copper(I) salt, a ligand like 1,10-phenanthroline, and a fluoride source (to activate the TMSCF₃ reagent) is a well-established system for this transformation.[10][11]

-

To an oven-dried Schlenk flask, add copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium fluoride (2 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add a solution of 2-amino-6-iodopyrazine (1 equiv.) in anhydrous DMF, followed by trimethyl(trifluoromethyl)silane (TMSCF₃, 2 equiv.).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the final product, this compound.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1: Halex & SNAr | Pathway 2: Cu-Catalyzed Trifluoromethylation |

| Starting Materials | Readily available, inexpensive (2-chloro-6-methylpyrazine) | Readily available (2-aminopyrazine) |

| Reagent Hazards | Uses corrosive/toxic reagents (SO₂Cl₂, SbF₃, HF). High pressure required. | Uses potentially toxic heavy metal (copper) and moisture-sensitive TMSCF₃. |

| Reaction Conditions | Often harsh (high temperatures, high pressures, corrosive reagents). | Generally milder temperatures and atmospheric pressure. |

| Scalability | Industrially proven and highly scalable, despite harsh conditions. | Scalability can be challenging due to catalyst cost, purity, and removal. |

| Atom Economy | Lower, involves conversion of -CH₃ to -CCl₃ then -CF₃. | Higher, involves direct C-H functionalization (halogenation) followed by coupling. |

| Selectivity | Generally high and predictable regioselectivity. | Regioselectivity of initial halogenation step is crucial and must be controlled. |

| Ideal Application | Large-scale, industrial production where cost and throughput are primary drivers. | Lab-scale synthesis, medicinal chemistry, and late-stage functionalization. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The classical approach via halogen exchange and nucleophilic aromatic substitution offers a robust, scalable, and cost-effective route, making it suitable for large-scale manufacturing despite the harsh reaction conditions. In contrast, the modern copper-catalyzed trifluoromethylation pathway provides a milder, more atom-economical alternative that is exceptionally well-suited for laboratory-scale synthesis and the rapid generation of analogs in a drug discovery setting. The choice between these pathways will ultimately depend on the specific project requirements, including scale, available equipment, safety considerations, and cost. Both routes provide reliable access to this essential building block, empowering further innovation in the fields of medicinal chemistry and materials science.

References

-

Zhou, Q., & Ru, J. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 139-153. Available at: [Link][6][7]

-

Scherkenbeck, J., & Schimank, U. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 55(31), 9015-9019. Available at: [Link]

-

ChemSynthesis. (n.d.). 2-chloro-6-(trifluoromethyl)pyrazine. Retrieved January 11, 2026, from [Link][4]

- Bayer AG. (2011). Pyridine and pyrazine derivatives as protein kinase modulators. (Patent No. WO2011012661A1). Google Patents.

-

Győrfi, N., Farkas, E., & Kotschy, A. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(19), 4545. Available at: [Link][10][11]

-

Oishi, S., Amemiya, S., Kondo, N., & Fujii, N. (2010). Aromatic trifluoromethylation catalytic in copper. Chemical Communications, 46(34), 6276-6278. Available at: [Link][9]

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. Available at: [Link][12][13]

-

Bayer AG. (2023). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][4][6]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (Patent No. WO2023118092A1). Google Patents. Available at:

-

Sitagliptin intermediate patent. (2012). Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][14][15]triazol[4,3-a] pyrazine hydrochloride. (Patent No. CN102796104A). Google Patents. Available at: [1]

-

Oakwood Chemical. (n.d.). 2-Chloro-6-trifluoromethylpyrazine. Retrieved January 11, 2026, from [Link][16]

-

Shimizu, T., & Igarashi, J. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 160-171. Available at: [Link][3]

-

Ellman, J. A., & Jones, D. A. (1946). Preparation of 2-aminopyrazine. (Patent No. US2396067A). Google Patents. Available at: [5]

-

Guo, Q., Xu, M., Guo, S., Zhu, F., Xie, Y., & Shen, J. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043-1051. Available at: [Link][17]

Sources

- 1. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]

- 2. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 8. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. Aromatic trifluoromethylation catalytic in copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Trifluoromethoxypyrazines: Preparation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]

- 16. 2-Chloro-6-trifluoromethylpyrazine [oakwoodchemical.com]

- 17. chemicalpapers.com [chemicalpapers.com]

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyrazin-2-amine: Starting Materials and Core Methodologies

Abstract

6-(Trifluoromethyl)pyrazin-2-amine is a pivotal building block in contemporary medicinal chemistry, finding application in the development of a range of therapeutic agents. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind key experimental protocols. The content is tailored for researchers, scientists, and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound in Drug Discovery

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, present in a multitude of biologically active compounds. When functionalized with a trifluoromethyl group, the resulting molecule gains properties that are highly desirable in drug candidates. The strong electron-withdrawing nature of the CF₃ group can significantly modulate the pKa of the pyrazine ring nitrogens and the exocyclic amino group, influencing drug-receptor interactions and pharmacokinetic profiles. Furthermore, the metabolic stability of the molecule is often enhanced, as the C-CF₃ bond is resistant to oxidative metabolism. Consequently, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting a variety of diseases.

This guide will explore the two predominant synthetic strategies for accessing this valuable compound: the direct amination of a pre-functionalized pyrazine ring and the construction of the pyrazine ring via a cyclocondensation reaction. For each approach, we will delve into the selection of starting materials, provide detailed experimental protocols, and discuss the underlying chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to the two main synthetic strategies that will be discussed in detail.

Caption: Retrosynthetic analysis of this compound.

Strategy 1: Nucleophilic Aromatic Substitution on a Pre-formed Pyrazine Ring

This approach is arguably the most direct and commonly employed method for the synthesis of this compound. It relies on the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 2-position of a 6-(trifluoromethyl)pyrazine core.

Key Starting Material: 2-Chloro-6-(trifluoromethyl)pyrazine

The cornerstone of this strategy is the commercially available 2-chloro-6-(trifluoromethyl)pyrazine . The electron-withdrawing trifluoromethyl group activates the pyrazine ring towards nucleophilic aromatic substitution, making the displacement of the chloro group by an amine source feasible.

| Property | Value |

| Molecular Formula | C₅H₂ClF₃N₂ |

| Molecular Weight | 182.53 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~135 °C |

Amination Protocol

The conversion of 2-chloro-6-(trifluoromethyl)pyrazine to the desired product is typically achieved through reaction with an ammonia equivalent. Several methods can be employed, with the choice often depending on the scale of the reaction and the available equipment.

Method A: Amination with Aqueous Ammonia in a Sealed Vessel

This is a robust and scalable method that utilizes readily available reagents.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-6-(trifluoromethyl)pyrazine (1.0 eq) and a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-20 eq). A co-solvent such as 1,4-dioxane or THF may be added to improve solubility.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-150 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as GC-MS or LC-MS.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully vent the vessel. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Causality Behind Experimental Choices:

-

High Temperature and Pressure: The use of a sealed vessel allows the reaction to be performed above the boiling point of the reagents, significantly accelerating the rate of the nucleophilic aromatic substitution. The increased pressure also maintains a high concentration of ammonia in the reaction mixture.

-

Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl formed as a byproduct.

-

Co-solvent: The addition of a co-solvent can be crucial for ensuring the homogeneity of the reaction mixture, particularly at the start of the reaction.

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

For more sensitive substrates or when milder conditions are required, a palladium-catalyzed cross-coupling reaction can be employed. This method often provides higher yields and better functional group tolerance.

Experimental Protocol:

-

Reagents and Catalyst: To a dry reaction flask, add 2-chloro-6-(trifluoromethyl)pyrazine (1.0 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.5 eq).

-

Amine Source: An ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), is often used.

-

Solvent and Conditions: Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane) and heat the mixture under an inert atmosphere (e.g., argon, nitrogen) at 80-120 °C until the starting material is consumed.

-

Work-up and Isolation: After cooling, the reaction is quenched, and the product is extracted and purified as described in Method A. If an ammonia surrogate is used, a subsequent deprotection step (e.g., acid hydrolysis) is required.

Caption: Workflow for the amination of 2-chloro-6-(trifluoromethyl)pyrazine.

Strategy 2: Ring Construction via Cyclocondensation

Key Starting Materials

The success of this approach hinges on the selection of two key building blocks: a trifluoromethylated 1,2-dicarbonyl equivalent and a 1,2-diamine that incorporates the desired amino group.

Trifluoromethylated 1,2-Dicarbonyl Equivalents:

-

Trifluoropyruvaldehyde (3,3,3-Trifluoro-2-oxopropanal): This is a highly reactive dicarbonyl compound that can readily undergo condensation with diamines. It is often generated in situ or used as a hydrate.

-

Ethyl 4,4,4-trifluoroacetoacetate: This β-ketoester can be a precursor to a 1,2-dicarbonyl species or can react directly under specific conditions.

1,2-Diamine Precursors:

-

Glycinamide Hydrochloride: This commercially available reagent provides the necessary two-carbon backbone and a protected amino group that can be deprotected in the final product.

-

Aminoacetonitrile: This can also serve as a precursor to the diamine component.

Cyclocondensation Protocol

The reaction typically involves the condensation of the dicarbonyl compound with the diamine, followed by an oxidation step to form the aromatic pyrazine ring.

Experimental Protocol:

-

Condensation: In a suitable solvent (e.g., ethanol, acetic acid), combine the trifluoromethylated 1,2-dicarbonyl equivalent (1.0 eq) and the 1,2-diamine precursor (e.g., glycinamide hydrochloride, 1.0 eq). A base (e.g., sodium acetate) may be required to neutralize the hydrochloride salt.

-

Cyclization and Oxidation: The reaction mixture is typically heated to promote cyclization. The intermediate dihydropyrazine can be oxidized to the aromatic pyrazine in situ or in a separate step. Common oxidizing agents include air, manganese dioxide (MnO₂), or a mild chemical oxidant.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed, and the residue is worked up by extraction.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent can influence the reaction rate and the stability of the intermediates. Acetic acid can act as both a solvent and a catalyst for the condensation.

-

Oxidizing Agent: The selection of the oxidizing agent is critical to avoid over-oxidation or side reactions. Air oxidation is a green and convenient option but may require longer reaction times or a catalyst.

Caption: Logical flow of the cyclocondensation synthesis.

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1: Nucleophilic Aromatic Substitution | Strategy 2: Cyclocondensation |

| Starting Materials | Commercially available 2-chloro-6-(trifluoromethyl)pyrazine | Requires synthesis or sourcing of specialized dicarbonyl and diamine precursors |

| Convergence | Convergent | Linear |

| Scalability | Generally highly scalable | Can be more challenging to scale due to the nature of the precursors and intermediates |

| Flexibility | Limited to the availability of substituted pyrazine precursors | Offers greater flexibility for introducing diverse substituents |

| Reaction Conditions | Can require high temperatures and pressures, or expensive catalysts | Often involves milder conditions, but may require multiple steps |

Conclusion

The synthesis of this compound is a well-established process in the field of medicinal chemistry, with two primary and robust strategies at the disposal of the synthetic chemist. The choice between nucleophilic aromatic substitution and cyclocondensation will largely depend on the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity in the final products. The direct amination of 2-chloro-6-(trifluoromethyl)pyrazine offers a more convergent and often more scalable approach, while the cyclocondensation route provides greater flexibility for analogue synthesis. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to efficiently and effectively synthesize this key building block for the advancement of drug discovery programs.

References

-

Synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles from trifluoropyruvaldehyde and ortho-diamines: scope and regiochemistry. The Journal of Organic Chemistry. [Link]

-

Trifluoromethoxypyrazines: Preparation and Properties. MDPI. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Copper mediated C–H amination with oximes: en route to primary anilines. Chemical Science. [Link]

-

Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 6-(Trifluoromethyl)pyrazin-2-amine

Introduction: 6-(Trifluoromethyl)pyrazin-2-amine is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its structure, which combines a nitrogen-rich pyrazine core with a bio-isosterically significant trifluoromethyl (-CF3) group, imparts unique properties to parent molecules. The pyrazine ring is a common scaffold in pharmacologically active compounds, while the -CF3 group is strategically employed to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, this compound serves as a crucial intermediate in the synthesis of targeted therapeutics, including kinase inhibitors for oncology, and advanced agrochemicals.[3][4]

This guide provides a comprehensive overview of the molecular structure of this compound, details rigorous, field-proven protocols for its analytical characterization, and explains the scientific rationale behind these methodological choices. It is intended for researchers, synthetic chemists, and quality control specialists engaged in drug discovery and development.

Section 1: Molecular Profile

The structural integrity and purity of this compound are paramount for its successful application in multi-step syntheses. Below are its core chemical identifiers and properties.

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 69816-35-9 | [1][5][6] |

| Molecular Formula | C₅H₄F₃N₃ | [1][3][7] |

| Molecular Weight | 163.10 g/mol | [1][5][7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 2-Pyrazinamine, 6-(trifluoromethyl)- | [1] |

| Appearance | White to off-white solid (typical) |[8] (by analogy) |

Section 2: The Logic of Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of both the structure and purity of this compound. Each analytical method provides a unique and complementary piece of information, creating a self-validating system of quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive atomic-level map of the molecule. ¹H NMR confirms the proton environment, ¹³C NMR details the carbon backbone, and ¹⁹F NMR specifically verifies the integrity of the crucial trifluoromethyl group.

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact mass that validates the molecular formula with high confidence.

-

High-Performance Liquid Chromatography (HPLC): Serves as the primary method for quantifying the purity of the compound and identifying the presence of any synthesis-related impurities.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H, C-F) through their characteristic vibrational frequencies.

The following workflow diagram illustrates a standard characterization process for certifying a batch of this chemical building block.

Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.

Section 3: Spectroscopic & Chromatographic Characterization: Protocols and Interpretation

This section provides detailed methodologies and expected outcomes for the primary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for structural elucidation. For this molecule, the combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous fingerprint. The chemical shifts are influenced by the electron-withdrawing nature of both the pyrazine ring and the -CF3 group.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the amine protons which might otherwise exchange too rapidly.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition - ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Acquisition - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more).

-

Acquisition - ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment. Use an appropriate reference standard if necessary (e.g., CFCl₃).

Data Interpretation & Expected Results:

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~8.2 - 8.4 | Singlet (or narrow doublet) | Aromatic proton adjacent to the -CF3 group. |

| ¹H | ~7.9 - 8.1 | Singlet (or narrow doublet) | Aromatic proton adjacent to the amino group. |

| ¹H | ~6.5 - 7.0 | Broad Singlet | Amine (-NH₂) protons. Shift is solvent-dependent and may be broad. |

| ¹³C | ~155 - 160 | Singlet | C-NH₂ carbon. |

| ¹³C | ~140 - 145 | Quartet (q) | C-CF₃ carbon. The quartet is due to coupling with the three fluorine atoms. |

| ¹³C | ~135 - 140 | Singlet | Aromatic CH carbon. |

| ¹³C | ~125 - 130 | Singlet | Aromatic CH carbon. |

| ¹³C | ~118 - 125 | Quartet (q) | Trifluoromethyl carbon (-CF₃). |

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ group. The chemical shift is highly characteristic. |

Note: Predicted shifts are estimates and can vary based on solvent and instrument calibration.

Mass Spectrometry (MS)

Rationale: MS provides direct evidence of the compound's molecular weight, confirming that the correct molecular assembly has occurred. High-resolution analysis further corroborates the elemental formula.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled to a liquid chromatograph (LC-MS) or a time-of-flight (TOF) analyzer for high resolution.

-

Method: Infuse the sample directly or inject via an LC system. Acquire data in positive ion mode.

-

Analysis: Look for the protonated molecular ion [M+H]⁺.

Data Interpretation & Expected Results:

-

Expected Ion: [M+H]⁺

-

Calculated m/z for C₅H₅F₃N₃⁺: 164.0439

-

Observed m/z: Should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass in a high-resolution instrument. The nominal mass peak will appear at m/z 164.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. A well-developed method can separate the main compound from starting materials, by-products, and degradation products, allowing for accurate quantification.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyrazine chromophore absorbs, typically around 254 nm or 280 nm.

-

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Data Interpretation & Expected Results:

-

A high-purity sample (>97% is common) will show a single major peak with a stable retention time.

-

The presence of other peaks indicates impurities, which should be investigated.

Section 4: Conceptual Synthetic Strategy

While multiple synthetic routes exist for fluorinated heterocycles, a common approach involves the modification of a pre-formed pyrazine ring. The diagram below outlines a plausible, generalized synthetic pathway. This demonstrates the chemical logic rather than a specific, cited procedure.

Caption: A generalized synthetic route illustrating the formation of the target molecule.

This strategy involves a nucleophilic aromatic substitution to introduce the amine group, followed by a cross-coupling reaction (e.g., using Ruppert's reagent or other trifluoromethylating agents) to install the -CF3 group. The sequence of these steps could potentially be reversed.

Section 5: Safety, Handling, and Storage

Expertise & Trustworthiness: Proper handling of chemical reagents is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification: Based on GHS classifications provided by regulatory bodies, this compound is associated with the following hazards[7]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9][10][11]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[9] If swallowed or inhaled, seek immediate medical attention.[12][13]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and, for long-term stability, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).[6] Some suppliers recommend refrigerated storage at 2-8°C.[3][6]

Conclusion

This compound is a high-value chemical building block whose utility is directly dependent on its structural and chemical purity. The application of a comprehensive analytical workflow, incorporating NMR, MS, and HPLC as detailed in this guide, is essential for its validation. By understanding the rationale behind each technique and adhering to strict safety protocols, researchers and developers can confidently utilize this versatile molecule to advance the frontiers of pharmaceutical and agrochemical innovation.

References

-

ChemBK. 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. Available at: [Link]

-

Acros PharmaTech Limited. SAFETY DATA SHEET. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Jeschke, P. (2010). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 66(1), 10-27. Available at: [Link]

Sources

- 1. CAS 69816-35-9: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 69816-35-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 69816-35-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C5H4F3N3 | CID 13341114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Data of 6-(Trifluoromethyl)pyrazin-2-amine: An In-depth Technical Guide

Introduction

6-(Trifluoromethyl)pyrazin-2-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group onto the pyrazine scaffold imparts unique electronic properties, enhancing metabolic stability, lipophilicity, and binding affinity of target molecules. As such, a thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis and characterization of novel pharmaceutical agents. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural elucidation of this important compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic pyrazine ring, the primary amine substituent, and the strongly electron-withdrawing trifluoromethyl group, give rise to a distinct spectroscopic fingerprint. The following sections will delve into the interpretation of the NMR, IR, and MS data, correlating the observed signals and fragments to the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the two aromatic protons on the pyrazine ring and the protons of the amine group.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H-3 |

| ~8.0 | Singlet | 1H | H-5 |

| ~5.0 | Broad Singlet | 2H | -NH₂ |

Interpretation:

-

The two protons on the pyrazine ring (H-3 and H-5) are expected to appear as singlets in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the pyrazine nitrogens and the trifluoromethyl group will deshield these protons, shifting them downfield.

-

The protons of the primary amine group (-NH₂) will likely appear as a broad singlet. The chemical shift of amine protons can vary depending on solvent and concentration due to hydrogen bonding and exchange.[1] Addition of D₂O would cause the disappearance of this signal, confirming its assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-2 |

| ~145 | C-6 |

| ~138 | C-3 |

| ~130 | C-5 |

| ~122 (quartet) | -CF₃ |

Interpretation:

-

The carbon atoms of the pyrazine ring will resonate in the aromatic region. The carbon attached to the amino group (C-2) is expected to be the most downfield due to the combined electron-withdrawing effects of the ring nitrogens and the electronegativity of the attached nitrogen.

-

The carbon bearing the trifluoromethyl group (C-6) will also be significantly deshielded.

-

The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbon-fluorine coupling constant (¹JCF) is typically large.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-N bonds, and the vibrations of the pyrazine ring and the C-F bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | Asymmetric N-H stretch |

| 3300-3200 | Medium | Symmetric N-H stretch |

| 1650-1580 | Medium-Strong | N-H bending (scissoring) |

| 1600-1450 | Medium-Strong | Pyrazine ring C=C and C=N stretching |

| 1350-1250 | Strong | Aromatic C-N stretching |

| 1300-1100 | Strong, Broad | C-F stretching |

Interpretation:

-

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[2][3] An N-H bending vibration should also be observable around 1650-1580 cm⁻¹.[2][3]

-

Pyrazine Ring Vibrations: The characteristic stretching vibrations of the pyrazine ring (C=C and C=N) will appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is anticipated to be a strong band in the 1350-1250 cm⁻¹ range.[2]

-

C-F Vibrations: The C-F stretching vibrations of the trifluoromethyl group will result in one or more strong, broad absorption bands in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 163.10 g/mol .[4]

-

Major Fragmentation Pathways: The fragmentation of the molecular ion will likely involve the following pathways:

-

Loss of HCN: A common fragmentation pathway for pyrazine and pyridine derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule (27 u), leading to a fragment ion at m/z 136.

-